molecular formula C12H22O3 B12597285 2-(Nonan-4-YL)-1,3-dioxolan-4-one CAS No. 651291-29-1

2-(Nonan-4-YL)-1,3-dioxolan-4-one

Cat. No.: B12597285
CAS No.: 651291-29-1
M. Wt: 214.30 g/mol
InChI Key: QGUIZWCQNHACTR-UHFFFAOYSA-N
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Description

2-(Nonan-4-YL)-1,3-dioxolan-4-one is an organic compound with a unique structure that includes a dioxolane ring and a nonyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nonan-4-YL)-1,3-dioxolan-4-one typically involves the reaction of nonan-4-ol with ethylene carbonate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency of the reaction and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Nonan-4-YL)-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring to a diol.

    Substitution: The nonyl side chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives of the original compound.

Scientific Research Applications

2-(Nonan-4-YL)-1,3-dioxolan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nonan-4-YL)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The nonyl side chain can also play a role in the compound’s overall activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Nonan-4-yl acetate: Similar in structure but with an acetate group instead of a dioxolane ring.

    1,4-diazabicyclo[3.2.2]nonane: A bicyclic compound with a different ring structure but similar nonyl side chain.

Uniqueness

2-(Nonan-4-YL)-1,3-dioxolan-4-one is unique due to its combination of a dioxolane ring and a nonyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

651291-29-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-nonan-4-yl-1,3-dioxolan-4-one

InChI

InChI=1S/C12H22O3/c1-3-5-6-8-10(7-4-2)12-14-9-11(13)15-12/h10,12H,3-9H2,1-2H3

InChI Key

QGUIZWCQNHACTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)C1OCC(=O)O1

Origin of Product

United States

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